Cas no 2137615-04-2 (5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline)

5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine derivative with a unique substitution pattern, offering versatility in synthetic chemistry applications. Its structure features a chloro-fluorophenyl group and a trifluoromethyl substituent, enhancing its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's electron-withdrawing groups contribute to its stability and selectivity in cross-coupling reactions, while the aniline moiety allows for further functionalization. Its well-defined molecular architecture makes it suitable for constructing complex heterocyclic frameworks. The presence of fluorine atoms may also improve metabolic stability in bioactive molecules. This compound is typically handled under controlled conditions due to its reactive amine group.
5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline structure
2137615-04-2 structure
Product name:5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
CAS No:2137615-04-2
MF:C14H10ClF4N
MW:303.68251657486
CID:6361849
PubChem ID:165874372

5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2137615-04-2
    • EN300-741170
    • 5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
    • 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
    • Inchi: 1S/C14H10ClF4N/c1-7-11(14(17,18)19)4-8(5-13(7)20)10-3-2-9(15)6-12(10)16/h2-6H,20H2,1H3
    • InChI Key: PQHGAXSKZHCRMR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)C1C=C(C(C)=C(C(F)(F)F)C=1)N

Computed Properties

  • Exact Mass: 303.0437897g/mol
  • Monoisotopic Mass: 303.0437897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26Ų

5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-741170-1.0g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
1.0g
$871.0 2025-03-11
Enamine
EN300-741170-0.25g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
0.25g
$801.0 2025-03-11
Enamine
EN300-741170-5.0g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
5.0g
$2525.0 2025-03-11
Enamine
EN300-741170-10.0g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
10.0g
$3746.0 2025-03-11
Enamine
EN300-741170-2.5g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
2.5g
$1707.0 2025-03-11
Enamine
EN300-741170-0.1g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
0.1g
$767.0 2025-03-11
Enamine
EN300-741170-0.05g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
0.05g
$732.0 2025-03-11
Enamine
EN300-741170-0.5g
5-(4-chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline
2137615-04-2 95.0%
0.5g
$836.0 2025-03-11

Additional information on 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline

Introduction to 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline (CAS No. 2137615-04-2)

5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile applications. This compound, identified by the CAS number 2137615-04-2, has garnered attention due to its potential in drug development and its role in synthesizing various bioactive molecules. The presence of multiple functional groups, including a 4-chloro-2-fluorophenyl substituent and a trifluoromethyl group, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline consists of a benzene ring substituted with chloro and fluoro atoms at specific positions, along with a methyl group and a trifluoromethyl group attached to an aniline backbone. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The compound's ability to undergo various chemical transformations makes it a versatile building block for the synthesis of more complex pharmacophores.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing fluorine and chlorine atoms due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The 4-chloro-2-fluorophenyl moiety in 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline is particularly noteworthy, as it has been widely used in the development of kinase inhibitors, anticancer agents, and antimicrobial drugs. The electron-withdrawing nature of the trifluoromethyl group further modulates the reactivity of the molecule, allowing for precise control during synthesis.

The synthesis of 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution, cross-coupling reactions, and reduction techniques. The use of advanced catalytic systems has significantly improved the efficiency of these synthetic processes, enabling the production of large quantities of the compound for research and industrial applications.

One of the most compelling aspects of 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline is its potential in drug discovery. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in designing small-molecule inhibitors that disrupt protein-protein interactions critical in cancer progression. The compound's ability to modulate enzyme activity has also been explored in the development of antibiotics and antiviral drugs.

The role of computational chemistry in understanding the behavior of 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with biological targets, helping researchers predict binding affinities and optimize drug-like properties. These computational approaches have accelerated the drug discovery process by reducing the need for extensive experimental trials.

In conclusion, 5-(4-Chloro-2-fluorophenyl)-2-methyl-3-(trifluoromethyl)aniline (CAS No. 2137615-04-2) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow further. The advancements in synthetic methodologies and computational chemistry have paved the way for more efficient and targeted therapeutic interventions.

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